molecular formula C9H19NO B086192 5-Diethylamino-2-pentanone CAS No. 105-14-6

5-Diethylamino-2-pentanone

Cat. No.: B086192
CAS No.: 105-14-6
M. Wt: 157.25 g/mol
InChI Key: GRGNJBKJCVOFEO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Diethylamino-2-pentanone typically involves the reaction of diethylamine with 2-pentanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst to facilitate the reaction and improve yield .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Diethylamino-2-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

5-Diethylamino-2-pentanone has significant applications across various scientific disciplines:

Organic Chemistry

The compound serves as an intermediate in the synthesis of diverse organic compounds. Its ability to undergo multiple reactions makes it a valuable building block in synthetic pathways.

Biological Studies

Research indicates that this compound interacts with biological systems, particularly through its binding affinity to FK506 binding protein (FKBP). This interaction suggests potential pharmacological applications, as FKBP is involved in critical cellular processes.

Pharmaceutical Development

Ongoing studies are investigating the compound's potential as a precursor for pharmaceutical agents. Its unique chemical structure may facilitate the synthesis of novel therapeutic compounds.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Production of Specialty Chemicals: It is involved in creating various specialty chemicals that serve multiple industries.
  • Solvent Use: The compound acts as a solvent in several industrial processes due to its favorable solubility properties.

Case Study 1: Catalytic Applications

Research has demonstrated the effectiveness of this compound in reductive amination processes. For instance, studies utilizing nickel-based catalysts have reported yields exceeding 99% in transforming this compound into more complex amines.

Reaction TypeCatalyst UsedYield (%)
Reductive AminationNickel-based>99

Case Study 2: Toxicity Assessments

Toxicological evaluations have shown that while this compound exhibits irritant properties, further studies are needed to fully understand its environmental impact and safety profile.

Study TypeFindings
Acute ToxicityIrritant properties noted; further research required

Mechanism of Action

The mechanism of action of 5-Diethylamino-2-pentanone involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors in biological systems, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name: 5-Diethylamino-2-pentanone
  • CAS Number : 105-14-6
  • Molecular Formula: C₉H₁₉NO
  • Molecular Weight : 157.25 g/mol
  • Appearance : Pale-yellow or colorless liquid , with a reported density of 0.9 g/cm³ and a boiling point of 194.9°C at 760 mmHg (83–85°C at 2.0 kPa) .

Physicochemical Properties :

  • Flash Point : 65.6°C (flammable liquid) .
  • Storage : Requires storage away from oxidizers, acids, and heat sources due to flammability and reactivity .

Toxicity :

  • Acute Toxicity: Intravenous LD₅₀ in mice is 190 mg/kg, classifying it as a poison .

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural similarities with this compound but differ in functional groups, reactivity, and applications:

Table 1: Key Structural Analogs

Compound Name CAS Number Molecular Formula Key Functional Group Boiling Point (°C) Applications Toxicity/Notes
This compound 105-14-6 C₉H₁₉NO Diethylamino, ketone 194.9 (760 mmHg) Chloroquine synthesis Flammable; LD₅₀ = 190 mg/kg (iv, mice)
2-Pentanone 107-87-9 C₅H₁₀O Ketone 102 Solvent, industrial intermediate Less toxic; irritant
4-Methyl-2-pentanone (MIBK) 108-10-1 C₆H₁₂O Branched ketone 116 Solvent, paint thinner Flammable; moderate toxicity
4-Hydroxy-4-methyl-2-pentanone (Diacetone alcohol) 123-42-2 C₆H₁₂O₂ Hydroxyl, ketone 166 Coating agent, solvent Low acute toxicity
5-Amino-2-pentanone 3732-10-3 C₅H₁₁NO Primary amine, ketone Not reported Organic synthesis intermediate Higher reactivity due to amine

Table 2: Catalytic Reductive Amination Efficiency

Compound Catalyst Reaction Conditions (Temp, Pressure) Yield (%) Key Advantage Reference
This compound Ni₁Al nano-catalyst 90°C, 2 MPa H₂ 99 Continuous fixed-bed stability (200 h)
Cyclopentanone Rh–ReOx/SiO₂ Not specified High Biomass-derived feedstock
2,5-Diformylfuran (DFF) Heterogeneous Cu/SiO₂ Not specified ~100 Valorization to biopolymers

Key Insights :

  • This compound benefits from Ni₁Al catalysts, which provide synergistic Lewis acid sites for high selectivity and stability .
  • Cyclopentanone and DFF utilize noble-metal or copper-based catalysts, emphasizing biomass conversion .

Biological Activity

5-Diethylamino-2-pentanone (DEAP) is an organic compound with significant biological activity, particularly in the fields of synthetic chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on diverse sources.

Synthesis

The synthesis of DEAP typically involves the reaction of acetylpropyl chloride with diethylamine through a nucleophilic substitution mechanism. This method is notable for its efficiency in producing amines from biomass-based furan compounds, highlighting its relevance in green chemistry initiatives aimed at sustainable chemical production .

Pharmacological Potential

  • Binding Affinity : DEAP has been studied for its interaction with FK506 binding protein (FKBP), exhibiting an affinity range that suggests potential as a pharmacological agent. The spontaneous dissociation kinetics indicate that DEAP can effectively bind to FKBP, which is involved in various cellular processes .
  • Toxicity Studies : Toxicological assessments have shown that DEAP possesses irritant properties, which necessitate careful handling in laboratory settings. Its acute toxicity has been evaluated using various aquatic toxicity models, indicating a need for further research to fully understand its environmental impact .

Case Studies

  • Catalytic Applications : Research has demonstrated the use of DEAP in reductive amination processes, where it serves as an intermediate for synthesizing more complex amines. For instance, studies have reported yields exceeding 99% when using nickel-based catalysts for the transformation of DEAP into other amines .
  • Chemical Reactions : In one study, DEAP was utilized in the synthesis of 1-diethyl-1,4-pentanediamine through one-step reductive amination, showcasing its versatility as a building block in organic synthesis .

Research Findings

StudyFindings
PLOS Computational BiologyInvestigated the unbinding kinetics of DEAP from FKBP, revealing complex binding modes .
MDPI JournalReported high yields in reductive amination processes involving DEAP as an intermediate .
Aquatic Toxicity ReportAssessed the irritant nature of DEAP and its implications for environmental safety .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Diethylamino-2-pentanone, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between diethylamine and ketone precursors under controlled conditions. Key parameters include temperature (optimized between 60–80°C), solvent polarity (e.g., ethanol or dichloromethane), and catalyst selection (e.g., acid or base catalysts). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, while gas chromatography-mass spectrometry (GC-MS) quantifies purity. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl and amine stretches). High-performance liquid chromatography (HPLC) with UV detection can resolve enantiomeric impurities if applicable .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Accelerated stability testing (e.g., 40°C/75% relative humidity) over 4–6 weeks, paired with periodic HPLC analysis, identifies degradation products. Store in amber vials at –20°C under inert gas (e.g., nitrogen) to minimize oxidation and hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of this compound in asymmetric synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states to elucidate steric and electronic effects of the diethylamino group on enantioselectivity. Experimental validation involves kinetic studies (e.g., rate constants under varying catalyst loads) and comparing enantiomeric excess (ee) via chiral HPLC .

Q. How can computational chemistry predict the solvent effects on this compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, ethanol) quantify solvation energies and transition-state stabilization. Pair with experimental kinetic data to validate solvent polarity correlations. Use software like Gaussian or ORCA for thermodynamic parameter calculations .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, pKa) of this compound?

  • Methodological Answer : Systematic meta-analysis of literature data identifies outliers due to methodological variations (e.g., potentiometric vs. spectrophotometric pKa determination). Replicate experiments under standardized conditions (IUPAC guidelines) and validate via interlaboratory comparisons. Use statistical tools (e.g., Bland-Altman plots) to assess agreement between datasets .

Q. How does this compound interact with biological macromolecules in pharmacological studies?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinities to proteins (e.g., enzymes or receptors). Molecular docking simulations (AutoDock Vina) predict binding poses, validated by mutagenesis studies on key amino acid residues. Correlate in vitro binding data with cellular assays (e.g., IC₅₀ in enzyme inhibition) .

Q. Critical Considerations for Experimental Design

  • Literature Review : Use federated search tools (e.g., Google Scholar with Boolean operators) to aggregate peer-reviewed studies and patents. Prioritize recent publications (post-2020) for updated synthetic protocols .
  • Hypothesis Testing : Frame hypotheses using the FLOAT method (Focus, Link, Organize, Assess, Test) to ensure alignment between research questions and experimental variables .
  • Data Validation : Address contradictions by triangulating results across multiple analytical methods (e.g., NMR + X-ray crystallography) and reporting confidence intervals for quantitative data .

Properties

IUPAC Name

5-(diethylamino)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGNJBKJCVOFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021862
Record name 5-Diethylamino-2-pentanone
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Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-14-6
Record name 5-(Diethylamino)-2-pentanone
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Record name 2-Pentanone, 5-(diethylamino)-
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Record name 5-Diethylamino-2-pentanone
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Record name 5-Diethylamino-2-pentanone
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Record name 5-diethylaminopentan-2-one
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-Diethylamino-2-pentanone
5-Diethylamino-2-pentanone
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5-Diethylamino-2-pentanone
5-Diethylamino-2-pentanone
5-Diethylamino-2-pentanone

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